sodium;4-hydroxynaphthalene-2-sulfonate

Catalog No.
S8107362
CAS No.
M.F
C10H7NaO4S
M. Wt
246.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;4-hydroxynaphthalene-2-sulfonate

Product Name

sodium;4-hydroxynaphthalene-2-sulfonate

IUPAC Name

sodium;4-hydroxynaphthalene-2-sulfonate

Molecular Formula

C10H7NaO4S

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1

InChI Key

IINOGGDSBSTVTO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+]

Sodium 4-hydroxynaphthalene-2-sulfonate is a chemical compound characterized by the presence of a hydroxyl group at the 4-position and a sulfonate group at the 2-position of the naphthalene ring. Its molecular formula is C10H9NaO4SC_{10}H_{9}NaO_{4}S, and it is commonly used in various chemical and biological applications due to its solubility in water and alcohol, which enhances its utility in aqueous environments. The compound is primarily known for its role as a reagent in organic synthesis, particularly in the production of dyes and pigments.

, including:

  • Oxidation: It can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced to yield naphthols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation, where reagents like nitric acid or halogens are employed.

These reactions allow for the modification of the compound's structure, leading to derivatives with varied properties and applications.

Research indicates that sodium 4-hydroxynaphthalene-2-sulfonate exhibits notable biological activity. It has been studied for its antimicrobial properties, showing potential in inhibiting certain bacterial strains. Furthermore, derivatives of this compound have demonstrated promise in various biological assays, suggesting that modifications could enhance their therapeutic efficacy .

Sodium 4-hydroxynaphthalene-2-sulfonate can be synthesized through several methods:

  • Sulfonation of 1-Naphthol: A common method involves the sulfonation of 1-naphthol with sulfuric acid. The reaction can be represented as follows:
    C10H8O+H2SO4C10H7NaO4S+H2O\text{C}_{10}\text{H}_8\text{O}+\text{H}_2\text{SO}_4\rightarrow \text{C}_{10}\text{H}_7\text{NaO}_4\text{S}+\text{H}_2\text{O}
    This reaction results in the formation of sodium 4-hydroxynaphthalene-2-sulfonate along with water as a byproduct.
  • Diazotization Reactions: Sodium 4-hydroxynaphthalene-2-sulfonate can also participate in diazotization reactions, coupling with diazonium salts to produce azo dyes, which are widely used in dye chemistry.

Sodium 4-hydroxynaphthalene-2-sulfonate has diverse applications across various fields:

  • Dye Chemistry: It is extensively used in the synthesis of azo dyes due to its ability to undergo diazotization.
  • Biological Research: Its antimicrobial properties make it a candidate for further exploration in medical applications.
  • Chemical Synthesis: The compound serves as an intermediate in the synthesis of other organic compounds and materials .

Interaction studies involving sodium 4-hydroxynaphthalene-2-sulfonate focus on its reactivity with various substrates. Notable interactions include:

  • Reactivity with Diazotization Agents: The compound readily reacts with diazonium salts to form stable azo compounds.
  • Complex Formation: It may form complexes with metal ions, which can alter its solubility and reactivity profiles.

These interactions are crucial for understanding its behavior in different chemical environments and potential applications.

Several compounds share structural similarities with sodium 4-hydroxynaphthalene-2-sulfonate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Sodium 1-naphthol-4-sulfonateContains a naphthol structureLacks the hydroxyl group at position four
Sodium 2-naphthol-3-sulfonateSimilar naphthol structureDifferent position of the sulfonate group
Sodium 4-amino-naphthalene-1-sulfonateContains an amino groupAmino group may enhance biological activity
Sodium 2-diazo-1-naphthol-4-sulfonateContains diazo functionalityMore reactive due to diazo group presence

Sodium 4-hydroxynaphthalene-2-sulfonate stands out due to its specific substitution pattern and resultant properties, making it particularly valuable in dye chemistry and biological applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.99627416 g/mol

Monoisotopic Mass

245.99627416 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-28-2023

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